molecular formula C26H23NO4 B11400987 N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400987
M. Wt: 413.5 g/mol
InChI Key: QPXSFVGOICRGJA-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide include:

Uniqueness

What sets this compound apart is its unique chromene core structure combined with benzyl and methoxyphenyl groups.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzyl-N-(4-methoxyphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H23NO4/c1-17-9-14-22-23(28)15-24(31-25(22)18(17)2)26(29)27(16-19-7-5-4-6-8-19)20-10-12-21(30-3)13-11-20/h4-15H,16H2,1-3H3

InChI Key

QPXSFVGOICRGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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